![molecular formula C15H17ClN4O2S B2467124 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide CAS No. 2034303-61-0](/img/structure/B2467124.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide” is a complex organic molecule that contains several functional groups. These include a thiadiazole ring, a piperidine ring, a benzamide group, and a methoxy group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The thiadiazole and piperidine rings will contribute to the rigidity of the molecule, while the benzamide and methoxy groups may influence its polarity and solubility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar benzamide and methoxy groups could influence its solubility in different solvents, while the ring structures could influence its melting and boiling points .Scientific Research Applications
Nucleophilic Substitution Reactions
The compound's structural analogs participate in nucleophilic substitution reactions, leading to the synthesis of derivatives with potential biological activities. For example, bromobenzo thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. These reactions demonstrate the chemical versatility of thiadiazole compounds, including potential analogs of the specified compound, in synthesizing new materials with varied functional groups (Mataka et al., 1992).
Pharmacological Properties
Benzamide derivatives, including structures similar to "N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide," have been synthesized and evaluated for their effect on gastrointestinal motility. Specifically, these derivatives have shown potential as selective serotonin 4 receptor agonists, indicating a promising avenue for the development of novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Antimicrobial Activity
New pyridine derivatives, including thiadiazolyl piperazine and thiadiazolyl-imidazole-Thione structures, have been synthesized and exhibited variable and modest activity against investigated strains of bacteria and fungi. This highlights the antimicrobial potential of thiadiazole derivatives and their utility in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Mode of Action
Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to interact with multiple receptors, affecting a variety of biochemical pathways .
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-22-13-3-2-10(16)8-12(13)15(21)18-11-4-6-20(7-5-11)14-9-17-23-19-14/h2-3,8-9,11H,4-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXARLYFFSUTICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide |
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